molecular formula C15H19NO7 B588056 Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate CAS No. 1031702-80-3

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate

Cat. No. B588056
M. Wt: 325.317
InChI Key: QFBXDFLAZPHMAN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is a chemical compound with the molecular formula C15H19NO7 . It is used in scientific research and exhibits diverse applications, ranging from drug development to material synthesis, due to its unique properties.


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Enantioselective Hydrolysis

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate has been studied for its role in enantioselective hydrolysis. Research by Knezović, Sunjic, and Levai (1993) explored its hydrolysis catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp. This study highlighted the influence of the structure of the alkyl ester group on the rate of hydrolysis, demonstrating significant reactivity variations among different ester groups (Knezović, Sunjic, & Levai, 1993).

Chelate Synthesis

Dorokhov, Vasil’ev, Surzhikov, and Bogdanov (1995) investigated the chelate synthesis of various compounds, including Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate, from ethyl acetoacetate and trifluoroacetonitrile. This research provided insights into novel synthetic pathways and the preparation of specific pyridine derivatives (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).

Reductive Monoalkylation

In 2008, Sydnes, Kuse, and Isobe explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate. Their work revealed conditions facilitating the conversion of different nitro aryls to secondary benzyl amino aryls, showcasing the versatility and reactivity of these compounds (Sydnes, Kuse, & Isobe, 2008).

New Derivative Synthesis

Biondi and Cagnasso (1976) conducted research on the synthesis of new derivatives suitable for the determination of (3-Methoxy-4-Hydroxyphenyl)Ethyleneglycol by Mass Fragmentography. Their research highlights the potential applications of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate in analytical chemistry, especially in mass spectrometry (Biondi & Cagnasso, 1976).

properties

IUPAC Name

ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBXDFLAZPHMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744160
Record name Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate

CAS RN

1031702-80-3
Record name Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

70% Nitric acid (60 mL) was cooled in an ice bath. Ethyl 4-(4-ethanoyl-2-methoxylphenoxy)butanoate (21 g, 0.075 mol) was added in portions over 20 minutes. The solution was stirred for 1.5 h while monitoring the temperature, which did not rise above 22° C. The solution was cautiously poured into water (800 mL), which was then cooled to 4° C. for several hours. The product was collected via filtration and recrystallized from ethanol (250 mL) to yield ethyl 4-(4-ethanoyl-2-methoxy-5-nitrophenoxy)butanoate (11.04 g, 45.3%) as a yellow flocculent powder. 1H NMR (δ, ppm): 1.31 (t, CO2CH2CH3), 2.21 (p, ArOCH2CH2CH2), 2.52 (s, ArCOCH3), 2.56 (t, ArOCH2CH2CH2), 3.98 (s, ArOCH3), 4.19 (m, ArOCH2 and CO2CH2), 6.76 (d, aromatic H ortho to ArOCH2), 7.65 (s, aromatic H ortho to ArOCH3).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
27
Citations
LS SI, SPS SI - academia.edu
All reagents used were commercially available. All solvents were of HPLC grade. Solidphase synthesis was carried out using plastic-syringe techniques. Flat-bottomed PE-syringes …
Number of citations: 2 www.academia.edu
J Li, D Xiao, F Xie, W Li, L Zhao, W Sun, X Yang… - Bioorganic …, 2021 - Elsevier
Antibody-drug conjugates (ADCs) are being developed worldwide with the potential to revolutionize current cancer treatment strategies. However, off-target toxicity caused by the …
Number of citations: 10 www.sciencedirect.com
ZW ZM - synthesis, 1963 - orbit.dtu.dk
(57) Abstract: The present invention relates to a photolabile hydroxaniate linker based on the 0-nitroveratryl group and its application for multistep solid-phase synthesis and controlled …
Number of citations: 0 orbit.dtu.dk
C Kang, SN Ramakrishna, A Nelson, CVM Cremmel… - Nanoscale, 2015 - pubs.rsc.org
The fabrication of freestanding, sub-100 nm-thick, pH-responsive hydrogel membranes with controlled nano-morphology, based on modified poly(hydroxyethyl methacrylate) (PHEMA) …
Number of citations: 40 pubs.rsc.org
EJ Cant - 2017 - wrap.warwick.ac.uk
The research carried out in this thesis focusses on the development of novel functional and degradable materials for use in Microstereolithography (μSL), a type of additive …
Number of citations: 3 wrap.warwick.ac.uk
DR Griffin - 2011 - search.proquest.com
Hydrogels make ideal devices for cell and protein release due to their physical similarities to native tissue, mild synthesis conditions, and high water content. High molecular weight …
Number of citations: 0 search.proquest.com
C Kang, R Crockett, ND Spencer - Polymer chemistry, 2016 - pubs.rsc.org
The effect of surface grafting on growth kinetics during controlled radical polymerization (CRP) was investigated by comparing the growth of polymers in solution with that on a flat silicon …
Number of citations: 51 pubs.rsc.org
Z Zheng - 2015 - rave.ohiolink.edu
Cells adapt themselves to the dynamic extracellular environment by responding to numerous signal stimuli. Strategies for engineering stimulus-responsive biomaterials as drug delivery …
Number of citations: 2 rave.ohiolink.edu
PJ LeValley - 2020 - search.proquest.com
Biologics are playing an increasingly important role in the treatment of a variety of diseases ranging from autoimmune diseases to cancers due to their high specificity and potency …
Number of citations: 3 search.proquest.com
HY Huang - 2020 - spectrum.library.concordia.ca
Chronic wounds are difficult to treat, require frequent changing of dressings and are slow to heal. Inflammatory status persists in chronic wounds because they are associated with fluids …
Number of citations: 0 spectrum.library.concordia.ca

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